molecular formula C11H11FN2O3 B12887682 Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12887682
M. Wt: 238.21 g/mol
InChI Key: IXZVOELNROZATN-UKTHLTGXSA-N
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Description

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic organic compound characterized by a closed carbon atom ring with a fluorine atom and a hydroxyimino group. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

methyl (4E)-6-fluoro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C11H11FN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9+

InChI Key

IXZVOELNROZATN-UKTHLTGXSA-N

Isomeric SMILES

COC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)F

Canonical SMILES

COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup cyclization, which transforms substituted anilines into quinolines by reacting them with aldehydes or ketones . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Biological Activities

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate exhibits several noteworthy biological activities:

  • Antimicrobial Properties :
    • Research indicates that derivatives of dihydroquinoline compounds possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
  • Anticancer Activity :
    • Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. This compound may also exhibit similar properties, making it a candidate for further investigation in oncology .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunctions .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Cytotoxicity Against Cancer Cells :
    • In vitro tests revealed that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further research is needed to elucidate the specific pathways involved .
  • Pharmacokinetics and Toxicology :
    • Investigations into the pharmacokinetic profile indicated a favorable absorption and distribution in biological systems with minimal toxicity observed at therapeutic doses .

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects . Additionally, its interaction with DNA and RNA can lead to anticancer activity by interfering with cellular replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyimino group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Biological Activity

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS Number: 81892-41-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C11H11FN2O
  • Molecular Weight : 202.22 g/mol
  • Melting Point : Not available
  • Flash Point : 193.7ºC

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that similar quinoline derivatives often exhibit mechanisms involving:

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, particularly during the mitotic phase. This is likely due to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) and downregulation of cyclin B1 and CDK1 .
  • Inhibition of Viral Replication : Some studies suggest that derivatives of quinoline can inhibit the replication of viruses such as Hepatitis B Virus (HBV). For instance, molecular docking studies have indicated that certain quinoline derivatives can effectively bind to viral proteins, thereby inhibiting their function .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity IC50/EC50 Value Target/Mechanism Reference
Growth Inhibition in A549 cells~4.8 µMCell cycle arrest via microtubule polymerization
Inhibition of HBV replication10 µMViral replication inhibition
Anti-HIV activityEC50 = 75 µMHIV integrase inhibition

Case Studies

  • Anti-Cancer Activity :
    A study focused on a related compound demonstrated significant growth inhibition in human lung carcinoma A549 cells. The compound induced cell cycle arrest by modulating key regulatory proteins involved in cell division .
  • Anti-Viral Activity :
    In vitro studies have shown that methylated derivatives of quinoline compounds can effectively inhibit HBV replication at concentrations around 10 µM. These findings were supported by molecular docking simulations that indicated strong binding affinities to viral proteins .
  • HIV Integrase Inhibition :
    Research has highlighted the potential of quinoline derivatives as anti-HIV agents. One study reported a series of compounds based on the quinoline scaffold that demonstrated promising anti-HIV activity without significant cytotoxicity, suggesting a favorable therapeutic index .

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